molecular formula C15H22N2O3S2 B5366166 N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide

N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide

Cat. No. B5366166
M. Wt: 342.5 g/mol
InChI Key: BZMUDYHNOXJNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide, commonly known as CMPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPTA belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body. In

Mechanism of Action

CMPTA selectively binds to androgen receptors in the body, which are proteins that play a key role in the development and maintenance of male sexual characteristics. By binding to these receptors, CMPTA can stimulate the growth and development of muscle tissue and bone, while also inhibiting the growth of prostate cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CMPTA can increase muscle mass and strength, while also increasing bone density and reducing the risk of fractures. CMPTA has also been shown to have anti-cancer properties, particularly in the treatment of prostate cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMPTA is its selectivity for androgen receptors, which reduces the risk of side effects associated with traditional androgen therapy. However, one of the limitations of CMPTA is that it is still in the early stages of development and has not yet been approved for clinical use.

Future Directions

There are several future directions for research on CMPTA. One area of research is the development of more potent and selective N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide, which could have even greater therapeutic potential than CMPTA. Another area of research is the development of combination therapies that could enhance the effects of CMPTA in the treatment of muscle wasting and bone loss. Finally, more research is needed to determine the long-term safety and efficacy of CMPTA, particularly in the treatment of prostate cancer.

Synthesis Methods

The synthesis of CMPTA involves the reaction of 4-[(methylamino)sulfonyl]phenylthiocyanate with cyclohexylamine in the presence of a base. The resulting product is then reacted with chloroacetic acid to yield CMPTA. This synthesis method has been optimized to yield high purity and high yields of CMPTA.

Scientific Research Applications

CMPTA has been extensively studied for its potential therapeutic applications. In particular, it has been studied for its potential use in the treatment of muscle wasting and bone loss associated with aging and various diseases. CMPTA has also been studied for its potential use in the treatment of prostate cancer.

properties

IUPAC Name

N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-16-22(19,20)14-9-7-13(8-10-14)21-11-15(18)17-12-5-3-2-4-6-12/h7-10,12,16H,2-6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMUDYHNOXJNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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